1,2,3,6-Tetrabromo-dibenzofuran 1,2,3,6-Tetrabromo-dibenzofuran
Brand Name: Vulcanchem
CAS No.: 617707-59-2
VCID: VC16870796
InChI: InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H
SMILES:
Molecular Formula: C12H4Br4O
Molecular Weight: 483.77 g/mol

1,2,3,6-Tetrabromo-dibenzofuran

CAS No.: 617707-59-2

Cat. No.: VC16870796

Molecular Formula: C12H4Br4O

Molecular Weight: 483.77 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetrabromo-dibenzofuran - 617707-59-2

Specification

CAS No. 617707-59-2
Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
IUPAC Name 1,2,3,6-tetrabromodibenzofuran
Standard InChI InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H
Standard InChI Key POHZMKFDLJSOEY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)OC3=CC(=C(C(=C23)Br)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

1,2,3,6-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O) has a molecular weight of 483.77 g/mol. Its structure consists of two benzene rings fused to a central furan ring, with bromine atoms occupying the 1, 2, 3, and 6 positions (Figure 1). The halogen substitution pattern significantly influences its chemical reactivity and environmental stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₄Br₄O
CAS Number617707-59-2
Molecular Weight483.77 g/mol
Melting PointNot reported
Boiling PointNot reported
Water SolubilityLow (<0.1 mg/L)

The low water solubility and high lipophilicity (log Kow ≈ 6.8 estimated) predispose the compound to bioaccumulate in fatty tissues.

Isomerism and Congener Specificity

Among PBDFs, the position of bromine atoms critically determines toxicity. Congeners with substitutions at the 2,3,7,8-positions exhibit the highest toxic equivalency factors (TEFs), but 1,2,3,6-Tetrabromo-dibenzofuran’s toxicity is moderated by its non-optimal substitution pattern . Comparative studies show its relative potency is 0.41 in the CALUX bioassay, lower than 2,3,7,8-tetrabromodibenzofuran (TEF = 1.0) .

Synthesis and Industrial Relevance

Synthetic Routes

The compound is primarily synthesized via bromination of dibenzofuran precursors. Key methods include:

  • Direct Bromination: Reaction of dibenzofuran with bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃) under controlled temperatures (80–120°C).

  • Thermal Degradation: Formation as a byproduct during pyrolysis of brominated flame retardants like polybrominated diphenyl ethers (PBDEs).

Table 2: Synthesis Conditions and Yields

MethodConditionsYieldSource
Direct BrominationBr₂, FeBr₃, 100°C, 12h45–55%
Palladium-CatalyzedPd(OAc)₂, EtOH, reflux60%

The palladium acetate-mediated method offers improved selectivity, minimizing polychrominated byproducts.

Environmental Fate and Bioaccumulation

Persistence and Distribution

PBDFs resist abiotic degradation due to strong C-Br bonds. Half-lives in soil exceed 5 years, with atmospheric transport via particulate matter . Monitoring data from industrial regions show concentrations up to 12 pg/m³ in air and 0.8 ng/g in sediments .

Table 3: Environmental Concentrations

MatrixConcentration RangeLocationSource
Air (particulate)5–12 pg/m³Industrial zones
Sediments0.2–0.8 ng/gRiver basins
Biota (fish liver)1.5–4.2 ng/g lipidCoastal areas

Bioaccumulation Dynamics

The compound’s log Kow value predicts moderate bioaccumulation potential. Field studies confirm biomagnification factors (BMFs) of 3.8 in aquatic food chains, with higher concentrations in apex predators like cod and seals .

Toxicological Profile

Mechanisms of Toxicity

1,2,3,6-Tetrabromo-dibenzofuran activates the aryl hydrocarbon receptor (AhR), albeit with lower affinity than 2,3,7,8-substituted congeners . Key effects include:

  • Hepatic Enzyme Induction: CYP1A1 upregulation in rodent models .

  • Developmental Toxicity: Reduced fetal weight at 50 μg/kg/day doses in mice.

  • Immunotoxicity: Suppressed antibody response in avian species .

Table 4: Acute and Chronic Toxicity Data

EndpointSpeciesLD₅₀/LOAELSource
Acute Oral ToxicityRat>2000 mg/kg
Developmental EffectsMouse50 μg/kg/day
ImmunotoxicityQuail10 μg/kg/day

Regulatory Status and Mitigation Strategies

Global Regulations

  • Stockholm Convention: PBDFs are listed under Annex C for unintentional production .

  • EU REACH: Restricted in electronics and textiles (Annex XVII) .

  • U.S. EPA: Mandated monitoring under the Toxic Substances Control Act (TSCA) .

Remediation Technologies

  • Thermal Treatment: High-temperature incineration (>1200°C) achieves 99.9% destruction efficiency .

  • Bioremediation: Microbial degradation using Sphingomonas spp. shows 30% debromination in lab trials .

Future Research Directions

  • Analytical Methods: Develop sensitive MS/MS protocols for congener-specific detection.

  • Alternative Materials: Replace BFRs with phosphorus-based flame retardants.

  • Epidemiological Studies: Assess long-term health impacts in highly exposed populations.

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